molecular formula C22H24N2O3 B5605962 (1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5605962
M. Wt: 364.4 g/mol
InChI Key: RNBLCEMMVMQNSW-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bicyclic compounds often involves strategies like cyclization reactions and cross-coupling methods. For example, the synthesis of functionalized diazabicyclo compounds via one-pot cyclizations of bis(silyl enol ethers) with quinazolines demonstrates the complexity and creativity in crafting these molecules (Karapetyan et al., 2008).

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds is characterized by their bicyclic framework, which can adopt various conformations. For instance, compounds such as (1R,5S,6S,8R)-6,8,9-Trihydroxy-3-oxo-2,4-diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate exhibit significant structural features like axial N-atom repulsions and chair distortion, indicative of the intricate structural dynamics within these molecules (Weber et al., 2001).

Chemical Reactions and Properties

Bicyclic compounds featuring diazabicyclo skeletons engage in a variety of chemical reactions, displaying a rich reactivity profile that includes transformations such as cyclizations to form tricyclic structures or reactions with electrophiles due to the presence of nucleophilic sites within the framework (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and solubility, are often influenced by the nature of their bicyclic framework and substituents. For example, the crystal structure analysis of 1β-(4-methoxybenzyl)-8α-vinyl-7-oxabicyclo[4.3.0]nonan-6β-ol reveals the impact of hydrogen bonding and molecular arrangement on the stability and physical state of these compounds (Gi et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the structural features of the bicyclic compounds. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the chemical behavior, as seen in studies of diazabicyclo[3.3.1]nonane derivatives, where modifications to the aromatic residues impact sigma receptor affinity and cytotoxicity, highlighting the delicate balance between structure and activity (Holl et al., 2009).

properties

IUPAC Name

(1S,5R)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-20-11-8-17(9-12-20)21(25)23-14-18-7-10-19(15-23)24(22(18)26)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,18-19H,7,10,13-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBLCEMMVMQNSW-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.